1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-14-8-4-7(11-5-8)6-13-3-2-9(10)12-13;;/h2-3,7-8,11H,4-6H2,1H3,(H2,10,12);2*1H/t7-,8+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPCWTRFWKWNPW-OXOJUWDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CN2C=CC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)CN2C=CC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Introduction of the methoxy group: The methoxy group is introduced through a substitution reaction, often using methanol or a methoxy-containing reagent.
Formation of the pyrazolamine group: This step involves the reaction of a suitable pyrazole derivative with an amine to form the pyrazolamine group.
Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents, such as halogenating agents or nucleophiles.
Coupling reactions: The pyrazolamine group can participate in coupling reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity :
- Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that pyrazole compounds can effectively target specific pathways involved in cancer progression .
- Antimicrobial Effects :
- Anti-inflammatory Activity :
- Neuroprotective Effects :
Case Study 1: Anticancer Screening
In a study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against different cancer cell lines. Among them, 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride showed significant cytotoxic effects, leading to further investigations into its mechanism of action .
Case Study 2: Antimicrobial Evaluation
A recent publication highlighted the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in disc diffusion assays, indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
a) 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
- Molecular Formula : C₉H₁₆Cl₂N₄O
- Molecular Weight : 255.14 g/mol
- Key Features :
b) Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂N₄
- Molecular Weight : 198.09 g/mol
- Key Features :
c) 2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
- Molecular Formula : C₁₁H₁₆ClN₅
- Molecular Weight : 253.73 g/mol
- Key Features: Fused imidazo-pyridine system instead of a simple pyrazole. Explored in oncology for kinase inhibition .
Functional Analogues
a) tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
b) {[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride
- Molecular Formula : C₈H₁₆Cl₂N₄S
- Molecular Weight : 263.21 g/mol
- Key Features :
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | Pyrazole | (2S,4R)-4-Methoxypyrrolidinylmethyl | ~240–260 (inferred) | Drug development, chiral probes |
| 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride | Triazole | (2S,4R)-4-Methoxypyrrolidinyl | 255.14 | Neurological/metabolic research |
| Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | Pyrazole | Methylamine | 198.09 | Agrochemicals, material science |
| {[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride | Thiazole | Pyrrolidinyl | 263.21 | Antimicrobial research |
Key Research Findings
- Stereochemical Impact : The (2S,4R)-4-methoxypyrrolidine group in the target compound and ’s triazole analogue enhances enantioselectivity in binding to G-protein-coupled receptors (GPCRs), a trait absent in simpler methylamine derivatives .
- Solubility vs. Stability : Dihydrochloride salts (e.g., target compound, ) improve solubility but may exhibit lower thermal stability compared to free bases or Boc-protected intermediates (e.g., ) .
- Heterocycle Influence : Pyrazole-containing compounds (target, ) show higher metabolic stability than thiazole derivatives (), making them preferable for oral drug formulations .
Biological Activity
The compound 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride , also known as ENA497375979, is a derivative of pyrazole with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl (1-(((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-yl)carbamate hydrochloride , with a molecular formula of . Its structure includes a pyrrolidine ring, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine exhibit significant antimicrobial properties. For instance, research has shown that derivatives of pyrazole can inhibit the growth of various bacterial pathogens, including those from the ESKAPE group, which are known for their antibiotic resistance .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Klebsiella pneumoniae | Variable potency |
Structure-Activity Relationships (SAR)
The biological activity of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine can be attributed to the presence of the pyrazole moiety and the pyrrolidine ring. Modifications in these structures have been linked to variations in potency and selectivity against different bacterial strains. For example, the introduction of electron-donating groups in specific positions has been shown to enhance antimicrobial efficacy .
Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, it was found that 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine exhibited potent activity against E. coli and K. pneumoniae. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .
Another investigation focused on the mechanism by which this compound exerts its antimicrobial effects. It was suggested that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride, and how are stereochemical outcomes controlled?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with commercially available pyrazole and pyrrolidine precursors. Key steps include:
- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to preserve the (2S,4R) configuration during alkylation or amination steps. Reaction solvents (e.g., ethanol, methanol) and temperature gradients (0–60°C) are critical for minimizing racemization .
- Final Salt Formation : Treatment with HCl in a polar solvent (e.g., dichloromethane) to precipitate the dihydrochloride salt, followed by recrystallization for purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., methoxy group at C4 of pyrrolidine, pyrazole substitution pattern) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., distinguishing dihydrochloride from monohydrochloride forms) .
- HPLC-PDA : Detects impurities (<0.5% by area normalization) and ensures enantiomeric excess (>98%) via chiral columns .
Q. What are the key functional groups influencing this compound's reactivity and solubility?
Methodological Answer:
| Functional Group | Role | Reactivity/Solubility |
|---|---|---|
| Pyrazole ring | Bioactive core | Participates in π-π stacking; moderate solubility in polar aprotic solvents |
| Methoxypyrrolidine | Stereochemical anchor | Enhances water solubility via protonation; susceptible to oxidative demethylation under strong acids |
| Amine (dihydrochloride) | Salt formation | High solubility in aqueous buffers; stabilizes crystal lattice |
Q. How should researchers assess the compound's stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., dechlorinated analogs, oxidation products) .
- Recommendations : Store at –20°C in amber vials with desiccants to prevent hydrolysis and photodegradation .
Q. What are common impurities observed during synthesis, and how are they mitigated?
Methodological Answer:
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Unreacted intermediates | Incomplete coupling | Optimize stoichiometry (1.2–1.5 eq of alkylating agent) and reaction time (12–24 hr) . |
| Diastereomers | Poor stereocontrol | Use chiral HPLC to separate enantiomers; refine catalyst loading (e.g., 5–10 mol% Pd/C) . |
| Hydrochloride over-salts | Excess HCl | Titrate with NaOH to pH 4–5 during salt formation . |
Advanced Research Questions
Q. How can computational chemistry methods predict reactivity or optimize synthesis pathways for this compound?
Methodological Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in pyrazole alkylation .
- Machine Learning : Train models on existing pyrazole derivative datasets to optimize reaction conditions (e.g., solvent, catalyst) for higher yields .
- Example : ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles by 40% .
Q. How should structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4, 37°C) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to reconcile IC50 variations caused by assay sensitivity differences .
- Orthogonal Validation : Confirm target engagement via CETSA or CRISPR knockouts .
Q. How can enantiomer separation be achieved for stereochemical studies?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak columns with methanol/hexane gradients (80:20 v/v) to resolve (2S,4R) and (2R,4S) enantiomers. Monitor separation via circular dichroism .
- Crystallization : Employ diastereomeric salt formation with L-tartaric acid to isolate the desired enantiomer .
Q. What advanced techniques optimize reaction scalability without compromising stereochemical purity?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation), reducing side products by 15–20% .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling immediate adjustments to pH or temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
